Benzyl(2-methylpropoxy)amine
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Overview
Description
Benzyl(2-methylpropoxy)amine is an organic compound characterized by the presence of a benzyl group attached to an amine group through a 2-methylpropoxy linkage. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(2-methylpropoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-methylpropyl bromide under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: Benzylamine reacts with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-methylpropoxy)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amine products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl(2-methylpropoxy)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl(2-methylpropoxy)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A primary amine with a benzyl group, used in organic synthesis and as a precursor for various chemicals.
2-Methylpropylamine: An aliphatic amine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Benzyl(2-methylpropoxy)amine is unique due to its specific structure, which combines the properties of both benzylamine and 2-methylpropylamine. This unique structure imparts distinct reactivity and applications, making it valuable in various research and industrial contexts.
Biological Activity
Benzyl(2-methylpropoxy)amine, recognized by its chemical structure and potential pharmaceutical applications, has emerged as a compound of interest due to its biological activity. This article delves into the biological properties, synthesis, and potential therapeutic uses of this compound, supported by relevant data tables and research findings.
This compound is characterized by the molecular formula C11H17NO and a molecular weight of approximately 179.26 g/mol. The compound features a benzyl group attached to a branched alkoxy amine structure, which may confer unique biological properties compared to simpler amines.
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
CAS Number | 1909316-94-4 |
Pharmacological Potential
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, although comprehensive studies are necessary to elucidate these interactions fully. The compound's structural similarities to other bioactive amines indicate potential applications in pharmacology, particularly in the modulation of neurotransmitter systems.
Key Findings:
- Neurotransmitter Interaction: Initial findings hint at binding affinities with neurotransmitter receptors, which could imply roles in mood regulation or cognitive enhancement.
- Therapeutic Applications: Owing to its structural characteristics, this compound may be explored for use in treating neurological disorders or enhancing cognitive function.
Toxicological Studies
While the therapeutic potential is promising, the safety profile of this compound remains under investigation. Toxicological assessments are crucial to determine any adverse effects associated with its use.
Research Case Studies
Currently, there is no well-documented mechanism of action for this compound in biological systems. Further research is necessary to clarify how this compound exerts its effects at the molecular level.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-methylpropoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C11H17NO/c1-10(2)9-13-12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
DLMUZANMVKNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CONCC1=CC=CC=C1 |
Origin of Product |
United States |
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